molecular formula C27H27N3O6 B12021754 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate CAS No. 769151-53-3

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B12021754
CAS No.: 769151-53-3
M. Wt: 489.5 g/mol
InChI Key: LUSHHFBRBYOAOI-OGLMXYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with a molecular formula of C27H27N3O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 4-toluidine with acetic anhydride to form N-acetyl-4-toluidine. This intermediate is then reacted with hydrazine hydrate to produce the carbohydrazide derivative. The final step involves the reaction of this derivative with 2-methoxy-4-(4-propoxybenzoyl)benzoic acid under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.

Properties

CAS No.

769151-53-3

Molecular Formula

C27H27N3O6

Molecular Weight

489.5 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C27H27N3O6/c1-4-15-35-22-12-8-20(9-13-22)27(33)36-23-14-7-19(16-24(23)34-3)17-28-30-26(32)25(31)29-21-10-5-18(2)6-11-21/h5-14,16-17H,4,15H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

LUSHHFBRBYOAOI-OGLMXYFKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=C(C=C3)C)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=C(C=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.